2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from commercially available reagents. One common approach is to use tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c1-3-17(4-2)19(25)24-13-11-21(15-24)10-5-12-23(20(21)26)14-16-6-8-18(22)9-7-16/h6-9,17H,3-5,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZMUYBMJQPNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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